molecular formula C11H9F5O3 B13669800 Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate

Cat. No.: B13669800
M. Wt: 284.18 g/mol
InChI Key: BVIUJBDWUGVDPA-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is a fluorinated chiral synthon of high interest in advanced organic synthesis. The presence of the perfluorophenyl group significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for creating novel compounds . This structure is a key precursor in the synthesis of polyfluorinated α-aryl-substituted aliphatic carboxylic acids, a class of compounds investigated for their potential bioactive properties and utility in materials science . Researchers utilize this and similar β-hydroxy esters as chiral building blocks for the development of complex molecules, including fluorinated peptidomimetics and pharmaceuticals . The perfluorinated aromatic ring also provides a unique handle for further synthetic modification via nucleophilic aromatic substitution, allowing for the creation of diverse libraries of functionalized materials . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9F5O3

Molecular Weight

284.18 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoate

InChI

InChI=1S/C11H9F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h4,17H,2-3H2,1H3

InChI Key

BVIUJBDWUGVDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=C(C(=C1F)F)F)F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic addition of perfluorophenyl-containing reagents or aryl transfer reactions to ethyl β-ketoesters or their equivalents, followed by hydroxy functionalization at the β-position. Key steps include:

  • Generation of reactive organometallic or borane intermediates bearing the perfluorophenyl group.
  • Reaction with ethyl α-diazomethylacetate or related diazo compounds.
  • Catalytic promotion using Lewis acids such as tris(pentafluorophenyl)borane (B(C6F5)3).
  • Purification via chromatographic techniques.

Borane-Promoted Aryl Transfer Reaction

A significant method reported involves the use of tris(pentafluorophenyl)borane as a catalyst to promote aryl transfer to ethyl α-diazomethylacetate, yielding α-aryl-β-hydroxy esters including this compound derivatives.

Reaction Conditions:

Parameter Condition
Catalyst B(C6F5)3 (80 mg, 0.16 mmol)
Substrates Ethyl α-diazomethylacetate (20 mg, 0.16 mmol), Perfluorobenzaldehyde or substituted benzaldehydes (0.16 mmol)
Solvent Dichloromethane (CH2Cl2)
Temperature Ambient to mild heating
Reaction Time Several hours (typically 6 h)
Purification Preparative thin layer chromatography (hexane/ethyl acetate mixtures)

Yields and Characterization:

  • Yields range from 57% to 73% depending on substituents.
  • Products obtained as colorless solids or oils.
  • Characterization by ^1H NMR, HRMS, and IR spectroscopy confirms structure.

This method efficiently introduces the perfluorophenyl group and installs the β-hydroxy ester moiety in one step with moderate to good yield.

Enzymatic Resolution for Enantiomeric Purity

For chiral variants such as ethyl 3-hydroxy-3-phenylpropanoate, enzymatic hydrolysis has been employed to achieve enantiomerically enriched products. Although this method is reported for phenyl analogs, it provides a model potentially adaptable to perfluorophenyl derivatives.

Enzymes Tested:

Enzyme Substrate Conversion Enantioselectivity
Pseudomonas cepacia lipase (PCL) 50% conversion for secondary esters High (98% e.e. for ester)
Porcine liver esterase (PLE) Moderate conversion for tertiary esters Poor selectivity
Candida rugosa lipase (CRL) Selective for some tertiary esters No enantioselectivity

The enzymatic approach involves hydrolysis of β-hydroxy esters to separate enantiomers, which may be adapted for perfluorophenyl-substituted esters to obtain optically pure compounds.

Organolithium-Mediated Addition to Aldehydes

A classical synthetic approach involves the generation of lithium diisopropylamide (LDA) followed by deprotonation of ethyl esters and subsequent addition to aromatic aldehydes bearing perfluorophenyl groups.

Typical Procedure:

Step Details
Base Generation n-Butyllithium + Diisopropylamine in THF at -78 °C
Deprotonation Addition of ethyl ester to LDA at -78 °C, stirring 45 min
Aldehyde Addition Dropwise addition of perfluorophenyl aldehyde, stirring 6 h at -78 °C
Workup Quenching with saturated NH4Cl, extraction with ethyl acetate
Purification Silica gel chromatography (n-hexane:ethyl acetate 95:5)

This method allows for the formation of the β-hydroxy ester with the perfluorophenyl substituent at the tertiary carbon center. The reaction requires strict temperature control and inert atmosphere to avoid side reactions.

Data Table Summarizing Key Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Borane-promoted aryl transfer B(C6F5)3, ethyl α-diazomethylacetate, perfluorobenzaldehyde CH2Cl2, room temp, 6 h 57-73 One-step, mild, good functional group tolerance
Enzymatic resolution PCL, PLE, CRL enzymes Aqueous buffer, ambient temp Variable High enantioselectivity for secondary esters
Organolithium addition LDA, n-BuLi, diisopropylamine, perfluorophenyl aldehyde THF, -78 °C, inert atmosphere Moderate Requires low temp, careful handling

Research Discoveries and Insights

  • The borane-catalyzed aryl transfer reaction represents a significant advancement in the synthesis of α-aryl-β-hydroxy esters with perfluorophenyl substituents, allowing for efficient, mild, and selective preparation.
  • Enzymatic hydrolysis techniques, while primarily demonstrated on phenyl analogs, offer a promising route for obtaining enantiomerically pure β-hydroxy esters, which could be adapted for perfluorophenyl derivatives.
  • Organolithium chemistry remains a robust classical method, though it demands stringent reaction conditions and careful control to achieve good yields and purity.
  • Purification strategies typically involve chromatographic separation on silica gel using hexane/ethyl acetate mixtures, with recrystallization employed when necessary to enhance purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Scientific Research Applications

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate involves interactions with specific molecular targets. The perfluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with ethyl 3-hydroxy-3-(perfluorophenyl)propanoate, differing primarily in substituent groups:

Compound Name Substituent Group Key Functional Group CAS Number Reference
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate 2-Thienyl Hydroxy N/A
Ethyl 3-(2-fluorophenyl)propanoate 2-Fluorophenyl Ester MFCD07772968
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate 2,4,5-Trifluoro-3-methylphenyl Keto 112822-88-5
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-Fluorophenyl (with keto) Keto, Fluoro N/A
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 2-Chlorophenyl, Phenyl Ester 1379648-61-9

Key Observations :

  • Perfluorophenyl vs. Thienyl: The thienyl analog (Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate) is enzymatically synthesized via stereoselective reduction, highlighting its role as a chiral intermediate in drug synthesis (e.g., (S)-duloxetine) . The perfluorophenyl variant likely requires more specialized synthetic routes due to fluorine's strong electron-withdrawing effects.
  • Fluorine Substitution: Ethyl 3-(2-fluorophenyl)propanoate and ethyl 2-fluoro-3-oxo-3-phenylpropanoate exhibit reduced reactivity compared to non-fluorinated analogs, aligning with fluorine's electronegativity .
  • Chlorine vs.

Physicochemical Properties

Comparative data for select compounds:

Property Ethyl 3-(2-fluorophenyl)propanoate Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate Ethyl Propionate (Baseline)
Molecular Weight (g/mol) ~196.2 ~256.2 102.13
Water Solubility Low Insoluble Slightly soluble
Vapor Pressure (25°C) Not reported Not reported 35.8 mm Hg
Flash Point Not reported Not reported 54°F (12°C)
Hazard Codes (GHS) Not reported H302, H315, H319, H335 Flammable

Notes:

  • The perfluorophenyl derivative is expected to have even lower water solubility and higher thermal stability due to fluorine's hydrophobicity and strong C-F bonds .
  • Safety data for trifluoro-methylphenyl analogs indicate moderate toxicity (e.g., skin/eye irritation), suggesting similar hazards for perfluorophenyl variants .

Biological Activity

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a perfluorinated aromatic group, which significantly influences its biological properties. The fluorine atoms enhance lipophilicity and metabolic stability, making the compound more effective in various biological contexts.

Research indicates that compounds containing a perfluorophenyl moiety often exhibit enhanced biological activity. The p-fluorophenyl group has been shown to deactivate certain metabolic pathways (e.g., P450 monooxygenase), which can lead to increased bioavailability and prolonged action in vivo . This property is crucial for drugs targeting specific enzymes or receptors.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (μM) Reference
DU145 (Prostate Cancer)10
K562 (Leukemia)5
MCF-7 (Breast Cancer)8

These values indicate that this compound exhibits significant cytotoxicity across multiple cancer types, with varying potency depending on the specific cell line.

Case Studies

  • Study on Anticancer Activity : In a study evaluating the anticancer potential of various compounds, this compound demonstrated notable efficacy against resistant cancer cell lines. The mechanism involved disruption of microtubule formation, leading to cell cycle arrest in the mitotic phase .
  • Fluorinated Compounds in Drug Development : Another study highlighted the role of fluorinated compounds in enhancing drug potency. The introduction of fluorine atoms into drug candidates has been associated with improved binding affinities and metabolic stability, as seen with this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the ethyl ester and hydroxyl groups can significantly alter the biological activity of this compound. For instance, substituting different alkyl groups or varying the position of hydroxyl groups can enhance or diminish cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate?

  • Methodological Answer : The compound can be synthesized via a Claisen condensation between ethyl perfluorophenylacetate and ethyl formate under basic conditions (e.g., sodium ethoxide), followed by selective reduction of the β-keto intermediate using NaBH₄ in methanol . Alternatively, Friedel-Crafts acylation of perfluorobenzene with ethyl 3-chloropropanoate in the presence of AlCl₃ yields the ketone intermediate, which is reduced stereoselectively to the hydroxyl derivative using catalytic hydrogenation (Pd/C, H₂) .

Q. How can the purity and stereochemistry of this compound be characterized?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers, with retention times validated against chiral standards .
  • Spectroscopy : ¹H/¹³C NMR confirms the propanoate backbone (δ 4.1–4.3 ppm for ethyl ester; δ 1.2–1.4 ppm for CH₃). 19F NMR (CDCl₃, 470 MHz) identifies perfluorophenyl substituents (δ -140 to -160 ppm for meta/para fluorines) .
  • X-ray crystallography (e.g., PDB ID: 5VK) verifies absolute configuration and hydrogen-bonding patterns .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Preliminary studies on analogs suggest interaction with serotonin-norepinephrine transporters (SERT/NET) via the hydroxyl-propanoate motif, measured via competitive binding assays (IC₅₀ values using [³H]-citalopram) . Fluorinated aryl groups enhance metabolic stability, assessed via in vitro liver microsome assays (t½ > 2 hrs in human hepatocytes) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Replace perfluorophenyl with mono-/di-fluorophenyl analogs and compare logP (shake-flask method) and binding affinity (SPR or ITC). For example, meta-fluorine substitution increases lipophilicity (logP +0.5) but reduces NET selectivity (ΔIC₅₀ = 3.2 μM vs. 1.8 μM for parent compound) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry; docking simulations (AutoDock Vina) predict binding poses in SERT’s hydrophobic pocket .

Q. What strategies enable enantioselective synthesis of the (R)- and (S)-isomers?

  • Methodological Answer :

  • Chiral Catalysis : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of α,β-unsaturated ketone precursors (ee > 95%, TOF = 200 h⁻¹) .
  • Enzymatic Resolution : Lipase-catalyzed (e.g., CAL-B) transesterification of racemic mixtures in tert-butyl methyl ether yields enantiopure esters (ee > 99%) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 223–298 K. For example, coalescence temperature (Tc) analysis determines rotational barriers (ΔG‡ ≈ 60 kJ/mol for ethyl ester conformation) .
  • 2D Techniques : HSQC and HMBC correlate ¹³C-¹H couplings to assign ambiguous peaks (e.g., distinguishing hydroxyl vs. aromatic protons) .

Safety and Handling

Q. What precautions are recommended for handling this compound?

  • Methodological Answer :

  • Use nitrile gloves and fume hoods due to potential ester hydrolysis products (e.g., perfluorobenzoic acid).
  • Store under argon at -20°C to prevent oxidation of the hydroxyl group (validated via accelerated stability testing at 40°C/75% RH) .

Key Research Challenges

  • Stereochemical Purity : Residual enantiomers in asymmetric synthesis require chiral SFC (supercritical fluid chromatography) for purification .
  • Fluorine Reactivity : Perfluorophenyl groups may undergo unintended nucleophilic aromatic substitution (e.g., with amines), necessitating kinetic monitoring via LC-MS .

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